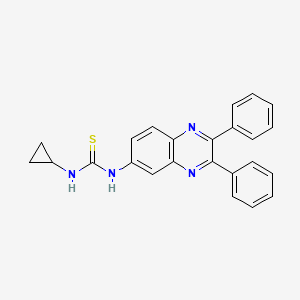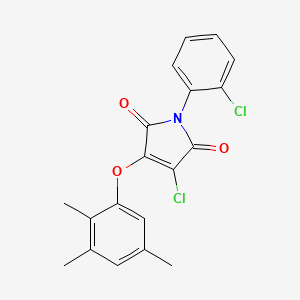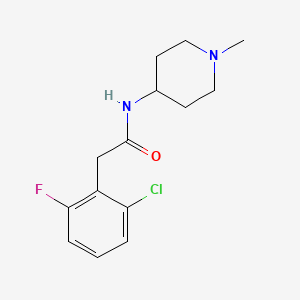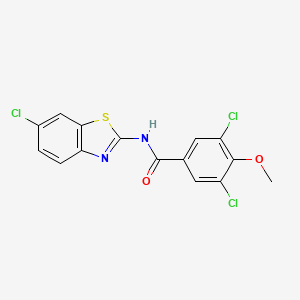![molecular formula C21H14N4O2S3 B5156227 N-[3-(1,3-benzothiazol-2-ylthio)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5156227.png)
N-[3-(1,3-benzothiazol-2-ylthio)-2-quinoxalinyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-ylthio)-2-quinoxalinyl]benzenesulfonamide, commonly known as AQ-13, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AQ-13 is a member of the sulfonamide family of compounds, which have been widely used as antibacterial and antitumor agents. However, AQ-13 has shown unique properties that make it a promising candidate for use in a variety of research applications.
Mechanism of Action
AQ-13 has been shown to act as a potent inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, AQ-13 prevents cancer cells from dividing and replicating, leading to cell death. AQ-13 has also been shown to have activity against other enzymes involved in DNA replication and repair, including DNA polymerase and RNA polymerase.
Biochemical and Physiological Effects:
AQ-13 has been shown to have a variety of biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, inhibiting angiogenesis (the growth of new blood vessels) in tumors, and reducing inflammation in the brain. AQ-13 has also been shown to have antioxidant properties, which may be beneficial in protecting against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
AQ-13 has several advantages for use in lab experiments, including its potency and selectivity for topoisomerase II, its ability to inhibit multiple enzymes involved in DNA replication and repair, and its potential as a treatment for a variety of diseases. However, AQ-13 also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on AQ-13, including further studies on its mechanisms of action, development of more effective formulations for use in lab experiments, and exploration of its potential as a treatment for neurodegenerative diseases. Additionally, there is potential for further studies on the use of AQ-13 in combination with other drugs or therapies to enhance its efficacy and reduce toxicity.
Synthesis Methods
AQ-13 can be synthesized using a multistep process that involves the reaction of 2-aminobenzenesulfonamide with 2-chloro-3-nitrobenzoic acid, followed by cyclization with o-phenylenediamine and thioamide formation with 2-aminothiophenol. The final product is obtained after purification by column chromatography.
Scientific Research Applications
AQ-13 has been studied for its potential applications in a variety of scientific research fields, including cancer research, infectious disease research, and neuroscience. In cancer research, AQ-13 has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In infectious disease research, AQ-13 has been shown to have activity against a variety of bacterial and parasitic pathogens, including Staphylococcus aureus and Plasmodium falciparum. In neuroscience, AQ-13 has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S3/c26-30(27,14-8-2-1-3-9-14)25-19-20(23-16-11-5-4-10-15(16)22-19)29-21-24-17-12-6-7-13-18(17)28-21/h1-13H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUINIKUMHAQBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2SC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)quinoxalin-2-yl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(4-hydroxy-3-methoxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5156161.png)
![3,3'-{[4-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl)phenyl]imino}dipropanenitrile](/img/structure/B5156167.png)
![1-[3-(4-morpholinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5156172.png)


![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156182.png)

![1-(3-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5156197.png)
![2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5156211.png)
![methyl 7-(2-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5156216.png)

![N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5156232.png)
